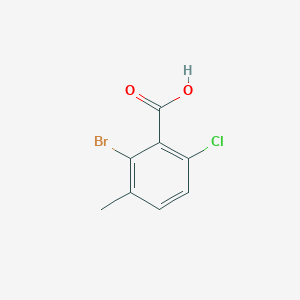

2-Bromo-6-chloro-3-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

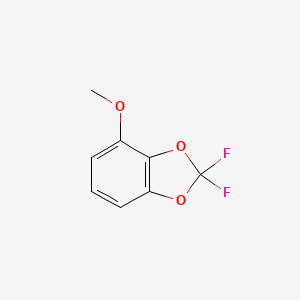

2-Bromo-6-chloro-3-methylbenzoic acid is a chemical compound with the molecular weight of 249.49 . It is also known by its IUPAC name, 2-bromo-6-chloro-3-methylbenzoic acid .

Molecular Structure Analysis

The InChI code for 2-Bromo-6-chloro-3-methylbenzoic acid is1S/C8H6BrClO2/c1-4-2-3-5 (10)6 (7 (4)9)8 (11)12/h2-3H,1H3, (H,11,12) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Intermediate in Synthesizing Pharmaceuticals

2-Bromo-6-chloro-3-methylbenzoic acid is used as an intermediate in the synthesis of various pharmaceuticals . It plays a crucial role in the development of new drugs and treatments.

Agrochemical Synthesis

This compound is also used in the synthesis of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, and enhancing crop yield and quality.

Dye Manufacturing

2-Bromo-6-chloro-3-methylbenzoic acid is used in the manufacturing of dyes . The compound can contribute to the development of new colors and improve the stability and quality of existing dyes.

Organic Compound Building Block

In academic research, this compound is used as a building block for creating complex organic compounds . This allows researchers to explore new chemical structures and reactions.

Preparation of Biologically Active Compounds

3-Bromo-2-methylbenzoic Acid, a similar compound, is used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .

Synthesis of N-phenyl-3-methylanthranilic Acid

2-Bromo-3-methylbenzoic acid, another similar compound, can be used to synthesize N-phenyl-3-methylanthranilic acid via a copper-catalyzed amination reaction with aniline . This reaction is a key step in the synthesis of certain pharmaceuticals.

Mechanism of Action

Target of Action

It’s known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The bromine atom at the benzylic position can undergo Suzuki coupling to transform into an aryl or alkyl group .

Biochemical Pathways

It’s known that benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s soluble in methanol , which suggests it may have good bioavailability.

Result of Action

It’s known that benzoic acid derivatives can have a variety of effects, depending on their specific targets .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of benzoic acid derivatives .

properties

IUPAC Name |

2-bromo-6-chloro-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISHSIJTQOOKAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chloro-3-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)